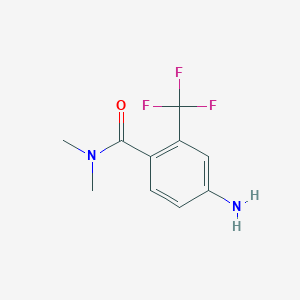

4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c1-15(2)9(16)7-4-3-6(14)5-8(7)10(11,12)13/h3-5H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGKWCSSTYRPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-step Synthesis from 2,3-Dichlorotrifluorotoluene (Patent CN113698315A)

This industrially promising method synthesizes 2-trifluoromethyl benzamide derivatives, which can be adapted for the target compound, through the following key steps:

| Step | Reaction | Conditions | Catalysts/Reagents | Yield & Purity |

|---|---|---|---|---|

| 1 | Fluorination of 2,3-dichlorotrifluorotoluene to 2-fluoro-3-chlorotrifluorotoluene | 60-260 °C, 0.5-4 h | Fluorination reagent, catalyst (e.g., unspecified) | High conversion |

| 2 | Cyanation to 2-chloro-6-trifluoromethylbenzonitrile | Heating 2-4 h | Cyaniding reagent | Moderate to high yield |

| 3 | Hydrogenation and dechlorination to 2-trifluoromethylbenzonitrile | 1-16 h, hydrogen atmosphere | Catalysts: Raney nickel, Pd/C, or Pt/C | High yield |

| 4 | Hydrolysis and amidation to 2-trifluoromethyl benzamide | Heating 1-4 h | Base catalysts: NaOH, KOH, LiOH | Yield >67%, purity >97% |

- Uses cheap, easily available raw materials.

- Avoids highly toxic or explosive reagents.

- Simple reaction operations with less environmental impact.

- Industrially scalable with good yields and high purity.

This method can be adapted to prepare the 4-amino-N,N-dimethyl derivative by further amination and N,N-dimethylation of the benzamide intermediate.

Amidation via Activated Carboxyl Derivatives (Research Article, PMC6804006)

This approach involves activating the carboxylic acid group of trifluoromethyl-substituted benzoic acids to acyl chlorides or using coupling agents, followed by reaction with amines:

| Method | Activation | Amine | Solvent | Yield Range |

|---|---|---|---|---|

| Acyl chloride formation (e.g., with thionyl chloride) | Thionyl chloride | Dimethylamine or primary amines | Chloroform or dichloromethane | 20-50% |

| Carbodiimide-mediated coupling (DCC or CDI) | DCC or CDI + NEt3/BtOH | Dimethylamine | Methanol, ethanol, or similar | Moderate yields |

This method allows for moderate yields of the target amides with control over substitution patterns. Purification is typically done by column chromatography.

Catalytic Amidation and Hydrogenation (Der Pharma Chemica)

In this protocol, environmentally benign resin catalysts (e.g., Indion 190 resin) and palladium catalysts are used for amidation and hydrogenation steps:

- The nitrile intermediate is hydrogenated under pressure (e.g., 2 kg/cm²) with 10% palladium chloride catalyst to form the corresponding amide.

- Amidation is carried out by reacting activated acids or acid chlorides with amines in the presence of triethylamine.

- The final product is isolated by filtration, vacuum distillation, and column chromatography.

This method emphasizes green chemistry principles and achieves high purity products with well-characterized spectroscopic data (IR, NMR, Mass).

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|---|---|

| Fluorination-Cyanation-Hydrogenation-Hydrolysis (Patent CN113698315A) | 2,3-Dichlorotrifluorotoluene | Fluorination reagent, Raney Ni/Pd/C, NaOH/KOH | 60-260 °C, 1-16 h, H2 atmosphere | >67 | >97 | Industrial scalability, mild conditions, low toxicity |

| Acyl Chloride Amidation (PMC6804006) | 4-(Trifluoromethyl)benzoic acid derivatives | Thionyl chloride, Dimethylamine | Room temp to reflux | 20-50 | Not specified | Moderate yield, straightforward |

| Resin-Catalyzed Amidation and Pd-Catalyzed Hydrogenation (Der Pharma Chemica) | 4-(Trifluoromethyl)benzonitrile | Indion 190 resin, PdCl2 catalyst | Reflux, 2 kg/cm² H2 pressure | Not specified | High purity | Environmentally benign, green chemistry |

Research Findings and Notes

- The trifluoromethyl group is introduced early in the synthesis, often via halogenated trifluoromethyl toluene derivatives, ensuring regioselectivity.

- Hydrogenation catalysts such as Raney nickel and palladium on carbon are effective for converting nitriles to amides.

- Amidation reactions benefit from activation of the carboxyl group, either by acyl chloride formation or carbodiimide coupling agents.

- Use of mild bases like triethylamine or alkali hydroxides improves reaction efficiency and product purity.

- Resin catalysts and controlled hydrogenation conditions contribute to greener, safer synthesis routes.

- Purification typically involves filtration, vacuum distillation, and silica gel chromatography, with yields varying by method but generally exceeding 60% in optimized industrial processes.

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to amino compounds.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.

Substitution: Reagents like sodium hydride (NaH) and various nucleophiles are employed.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted benzamides .

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : 4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic chemistry.

Biology

- Biological Activity Studies : The compound is under investigation for its interactions with biological targets such as enzymes and receptors. Preliminary studies suggest potential anticancer properties due to its ability to influence cellular pathways .

Medicine

- Pharmaceutical Development : Research is ongoing to explore its role as a pharmaceutical intermediate. Its structural features enhance lipophilicity and metabolic stability, making it a candidate for drug development in areas like oncology and virology .

Case Studies

- Anticancer Research : A study evaluated the efficacy of this compound as a potential anticancer agent. The results indicated that the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further drug development .

- Enzyme Interaction Studies : Research focused on the interaction of the compound with specific enzymes involved in cancer progression. The findings revealed that it could inhibit certain pathways critical for tumor growth, thereby supporting its candidacy for therapeutic applications .

Mechanism of Action

The mechanism of action of 4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Observations:

Antitumor Activity: GOE1734 exhibits selective cytotoxicity against slow-growing tumors (e.g., osteosarcoma, mammary carcinoma) but lacks efficacy in fast-proliferating cancers . CI-994 inhibits HDACs, inducing histone hyperacetylation and tumor growth arrest at low doses (MTD: 1–4 mg/kg in animals) . The target compound’s 4-amino group and CF₃ substituent may synergize for HDAC or kinase inhibition, but its dimethylamide group could reduce solubility compared to CI-994’s aminophenyl tail.

Antimicrobial Activity: 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide inhibits Desulfovibrio piger growth (IC₅₀: 0.37–1.10 µmol/L) by disrupting sulfate metabolism .

Gastrokinetic Activity :

Biological Activity

4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including an amino group, two dimethyl groups, and a trifluoromethyl moiety. These characteristics enhance the compound's lipophilicity and metabolic stability, making it a promising candidate for various therapeutic applications, particularly in oncology and virology.

Chemical Structure and Properties

The molecular formula for this compound is C10H11F3N2O. The trifluoromethyl group is known to increase binding affinity to biological targets, which is crucial for its efficacy as a potential drug.

Research indicates that this compound exhibits biological activity primarily through its interaction with receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor alpha (PDGFRα). Molecular docking studies have shown that this compound can effectively bind to the active sites of these receptors, leading to inhibition of their activity, which is critical in cancer progression.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer Properties | Inhibits EGFR and PDGFRα, reducing tumor cell proliferation. |

| Antiviral Activity | Shows potential against filoviruses like Ebola and Marburg viruses. |

| Antibacterial Activity | Demonstrated antibacterial properties in synthesized complexes. |

Case Studies

-

Anticancer Studies :

- A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines by targeting EGFR and PDGFRα. The presence of the trifluoromethyl group was noted to enhance binding affinity significantly, leading to increased potency against these receptors .

- Antiviral Research :

-

Antibacterial Activity :

- The synthesis of a complex involving this compound demonstrated notable antibacterial activity against several strains, suggesting its utility in developing new antibacterial agents .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains trifluoromethyl and dimethyl groups | Potential anticancer agent |

| N,N-dimethyl-4-(trifluoromethyl)benzamide | Lacks amino group; only has dimethyl and trifluoromethyl groups | Lower biological activity |

| 4-amino-N,N-diethylbenzamide | Ethyl instead of methyl groups; no trifluoromethyl | Different binding profile |

| 4-fluoro-N,N-dimethylbenzamide | Fluoro instead of trifluoromethyl; similar amide structure | Varies in kinase inhibition |

The presence of both the amino and trifluoromethyl groups in this compound enhances its biological activity compared to its counterparts.

Q & A

Q. What are the optimal synthetic routes for 4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide in laboratory settings?

- Methodological Answer : A scalable route involves sequential acylation and amination steps. For example, trifluoromethyl benzoyl chloride derivatives can react with dimethylamine under controlled pH (e.g., sodium carbonate as a base in dichloromethane). Post-reaction purification via column chromatography (e.g., pentane/diethyl ether) ensures high yields. Hazard analysis for intermediates (e.g., mutagenic anomeric amides) is critical .

- Key Steps :

- Acylation: Use p-trifluoromethyl benzoyl chloride with O-benzyl hydroxylamine.

- Deprotection: Catalytic hydrogenation or acid hydrolysis for amino group liberation.

- Safety: Conduct Ames testing for mutagenicity (compound 3 in showed lower mutagenicity than analogs).

Q. What standard analytical techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR for dimethylamino protons (~δ 2.8–3.2 ppm) and trifluoromethyl group confirmation (¹⁹F NMR, ~δ -60 to -65 ppm).

- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns.

- IR Spectroscopy : Amide C=O stretch (~1650–1680 cm⁻¹) and NH stretch (~3300 cm⁻¹).

- Purity : HPLC with UV detection (λ = 254 nm) using C18 columns .

Q. How can researchers optimize solubility for biological assays involving this compound?

- Methodological Answer :

- Solvent Selection : Use DMSO for stock solutions (≤10% v/v in aqueous buffers).

- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) while retaining the trifluoromethyl group’s metabolic stability .

- Surfactants : Polysorbate-80 or cyclodextrins for in vitro studies .

Advanced Research Questions

Q. How does the trifluoromethyl group influence nucleophilic substitution reactivity in this compound?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the benzamide ring, reducing electrophilicity at the para position. For substitution reactions (e.g., SNAr):

- Activation : Use Lewis acids (e.g., AlCl₃) or high-temperature conditions.

- Regioselectivity : Meta-directing effects dominate, but steric hindrance from dimethylamino groups may alter reaction pathways .

Q. What strategies resolve contradictions in mutagenicity data for trifluoromethyl benzamide derivatives?

- Methodological Answer :

- Ames Test Validation : Compare results across bacterial strains (e.g., TA98 vs. TA100) and metabolic activation systems (S9 liver fractions).

- Structural Analysis : Correlate mutagenicity with substituent patterns (e.g., dimethylamino groups reduce mutagenic potential vs. unsubstituted analogs) .

- Example : Compound 3 in showed mutagenicity comparable to benzyl chloride, suggesting moderate risk.

Q. How can computational modeling predict the metabolic stability of this compound?

- Methodological Answer :

- QSPR Models : Use quantum chemical descriptors (e.g., HOMO-LUMO gap, polar surface area) to predict cytochrome P450 interactions.

- MD Simulations : Analyze binding affinities with metabolic enzymes (e.g., CYP3A4).

- Neural Networks : Train models on PubChem data for similar trifluoromethyl benzamides .

Q. What experimental designs validate this compound’s role as a pharmacophore in drug discovery?

- Methodological Answer :

- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing dimethylamino with piperidinyl groups) and test bioactivity.

- Target Engagement : Use SPR or ITC to measure binding kinetics with target proteins (e.g., kinases or GPCRs).

- In Vivo Proof-of-Concept : Evaluate pharmacokinetics (Cmax, t½) in rodent models .

Q. How does this compound compare to analogs in late-stage functionalization of biomolecules?

- Methodological Answer : Unlike traditional deamination reagents, this compound enables mild, room-temperature deamination of primary amines without pre-functionalization. Applications include:

- Biomolecule Editing : Selective deamination of amino acids (e.g., β-glucosamine to β-2-deoxyglucose) .

- Functional Group Tolerance : Compatible with alcohols, ethers, and heterocycles .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction yields for trifluoromethyl benzamide syntheses?

- Methodological Answer :

Q. Why do some studies report conflicting bioactivity profiles for this compound?

- Methodological Answer :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endotoxin levels in formulations.

- Impurity Effects : Trace byproducts (e.g., unreacted benzoyl chloride) may skew results. Use HPLC-MS to verify purity ≥95% .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods for weighing and reactions.

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Storage : Store at 0–6°C in airtight containers to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.